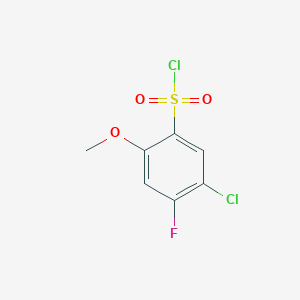

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, also known as CF3SO2Cl, is a chemical compound used in various scientific research applications. This compound is a sulfonyl chloride derivative and is commonly used in organic synthesis due to its high reactivity.

科学的研究の応用

Activating Hydroxyl Groups for Covalent Attachment

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, due to its structural similarity to 4-fluorobenzenesulfonyl chloride (fosyl chloride), may have applications in activating hydroxyl groups of polymeric carriers for covalent attachment of biological substances. Fosyl chloride has demonstrated effectiveness in activating solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods for the covalent attachment of enzymes, antibodies, and other biologicals, retaining their biological function. This suggests potential therapeutic and diagnostic applications, including bioselective separation of human lymphocyte subsets or tumor cells from bone marrow (Y. A. Chang et al., 1992).

Novel Synthesis Routes

Research on similar chloro-fluoro-nitrobenzenesulfonyl chlorides has led to novel synthesis routes for key intermediates used in the production of pesticides. The synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, for example, outlines a potential alternate route for the synthesis of related compounds, which could be applied to 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride for its use in the synthesis of new chemical entities or as a precursor in organic synthesis (Xiao-hua Du et al., 2005).

Substitution Reactions and Charge Control

The study of meta substitution in related benzenesulfonyl chlorides underlines the influence of electron-withdrawing groups on reactivity in nucleophilic aromatic substitution (SNAr) reactions. This information could be crucial for designing reactions involving 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride, optimizing conditions for selective substitution reactions, and understanding the charge-controlled reaction mechanisms (M. Cervera et al., 1996).

Synthesis and Fluorescence Studies

Analogs of Zinquin-related fluorophores demonstrate the potential of sulfonyl chlorides for synthesizing compounds with specific fluorescence properties upon interaction with metals like Zn(II). This suggests that derivatives of 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride could be explored for developing new fluorescent markers or probes for biological and chemical sensing applications (M. Kimber et al., 2003).

特性

IUPAC Name |

5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUYAGIYPKGILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)

![2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2564137.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2564142.png)

![(3-Amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride](/img/structure/B2564143.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate](/img/structure/B2564144.png)

![N-(3-isopropylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2564147.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)

![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)